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molecular formula C10H14O B1265648 2-Cyclopentylidenecyclopentanone CAS No. 825-25-2

2-Cyclopentylidenecyclopentanone

Cat. No. B1265648
M. Wt: 150.22 g/mol
InChI Key: NYSYNXRPXJZYFY-UHFFFAOYSA-N
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Patent
US06548474B1

Procedure details

To a stirring solution of cyclopentanone (336.5 g, 4.0 moles) in absolute ethanol (500 mL) at room temperature was added KOH (5.6 g, 0.1 mole) in one portion. The reaction was stirred at room temperature for 65 hours. The reaction was determined to be completed by TLC and GC analyses. Hexane was added to the reaction mixture and the layers were separated. The organic layer was washed successively with 10% HCl (aqueous), saturated NaHCO3 (aqueous) and brine. The resulting organic layer was dried with MgSO4, filtered, and concentrated. The brown oil was distilled under vacuum to give 2-cyclopentylidenecyclopentan-1-one (155 g, 52% yield). The structural formula of 2-cyclopentylidenecyclopentan-1-one is shown in FIG. 1.
Quantity
336.5 g
Type
reactant
Reaction Step One
Name
Quantity
5.6 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:6])[CH2:5][CH2:4][CH2:3][CH2:2]1.[OH-].[K+].C[CH2:10][CH2:11][CH2:12][CH2:13][CH3:14]>C(O)C>[C:10]1(=[C:2]2[CH2:3][CH2:4][CH2:5][C:1]2=[O:6])[CH2:11][CH2:12][CH2:13][CH2:14]1 |f:1.2|

Inputs

Step One
Name
Quantity
336.5 g
Type
reactant
Smiles
C1(CCCC1)=O
Name
Quantity
5.6 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred at room temperature for 65 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the layers were separated
WASH
Type
WASH
Details
The organic layer was washed successively with 10% HCl (aqueous), saturated NaHCO3 (aqueous) and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The resulting organic layer was dried with MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISTILLATION
Type
DISTILLATION
Details
The brown oil was distilled under vacuum

Outcomes

Product
Details
Reaction Time
65 h
Name
Type
product
Smiles
C1(CCCC1)=C1C(CCC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 155 g
YIELD: PERCENTYIELD 52%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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